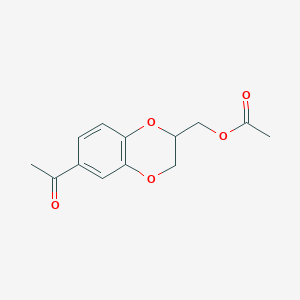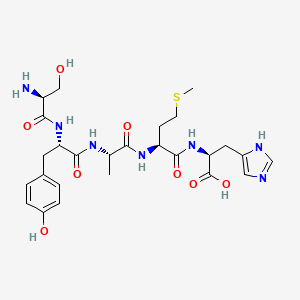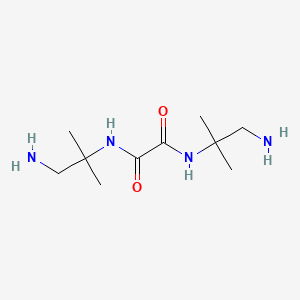![molecular formula C19H25O5P B14266339 Phosphonic acid, [bis(4-methoxyphenyl)methyl]-, diethyl ester CAS No. 154544-66-8](/img/structure/B14266339.png)
Phosphonic acid, [bis(4-methoxyphenyl)methyl]-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [bis(4-methoxyphenyl)methyl]-, diethyl ester is a chemical compound characterized by the presence of a phosphonic acid functional group. This compound is known for its unique structural properties, which include a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. The compound’s structure allows it to participate in various chemical reactions and makes it useful in multiple scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [bis(4-methoxyphenyl)methyl]-, diethyl ester typically involves the reaction of diethyl phosphite with [bis(4-methoxyphenyl)methyl] chloride. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification processes such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, [bis(4-methoxyphenyl)methyl]-, diethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding phosphonic acid.
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the ester groups. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Substitution: Reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Hydrolysis: Formation of phosphonic acid, [bis(4-methoxyphenyl)methyl]-.
Oxidation: Formation of oxidized phosphonic acid derivatives.
Substitution: Formation of substituted phosphonic acid esters.
Applications De Recherche Scientifique
Phosphonic acid, [bis(4-methoxyphenyl)methyl]-, diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphonic acid, [bis(4-methoxyphenyl)methyl]-, diethyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes and altering their activity. The presence of the phosphonic acid group allows it to participate in hydrogen bonding and coordination interactions, which are crucial for its biological and chemical effects.
Comparaison Avec Des Composés Similaires
Phosphonic acid, [bis(4-methoxyphenyl)methyl]-, diethyl ester can be compared with other phosphonic acid esters, such as:
Phosphonic acid, [bis(4-chlorophenyl)methyl]-, diethyl ester: Similar structure but with chlorine substituents instead of methoxy groups.
Phosphonic acid, [bis(4-nitrophenyl)methyl]-, diethyl ester: Contains nitro groups, which can significantly alter its reactivity and applications.
Propriétés
Numéro CAS |
154544-66-8 |
|---|---|
Formule moléculaire |
C19H25O5P |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
1-[diethoxyphosphoryl-(4-methoxyphenyl)methyl]-4-methoxybenzene |
InChI |
InChI=1S/C19H25O5P/c1-5-23-25(20,24-6-2)19(15-7-11-17(21-3)12-8-15)16-9-13-18(22-4)14-10-16/h7-14,19H,5-6H2,1-4H3 |
Clé InChI |
YMBLILHPGDIRQJ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


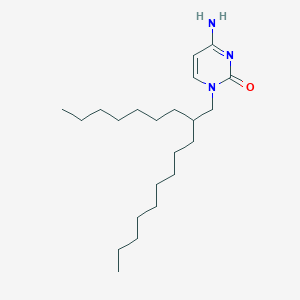


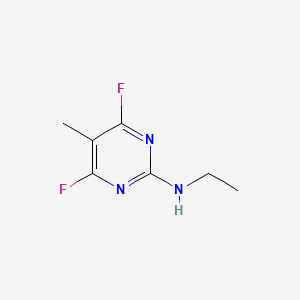
![tributyl-[5-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane](/img/structure/B14266304.png)
![3,7,8-Trimethyl-3H-imidazo[4,5-F]quinolin-2-amine](/img/structure/B14266309.png)
![N~1~,N~1~,N~4~,N~4~-Tetrakis[(oxiran-2-yl)methyl]butane-1,4-diamine](/img/structure/B14266316.png)
![2-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]tridec-3-yn-5-yl carbonate](/img/structure/B14266324.png)

![Silane, [2-(4-chlorophenyl)ethyl]triethyl-](/img/structure/B14266346.png)
